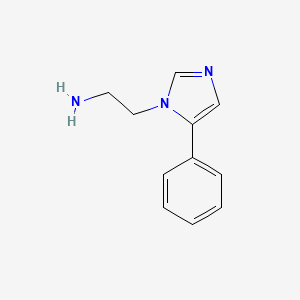

2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(5-phenylimidazol-1-yl)ethanamine |

InChI |

InChI=1S/C11H13N3/c12-6-7-14-9-13-8-11(14)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 |

InChI Key |

KQNRFJSBIABNPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN2CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Imidazole Ring System

The formation of the imidazole (B134444) core is a critical step in the synthesis of the target molecule. Various strategies, including classical cyclization reactions and modern multicomponent approaches, have been developed to efficiently construct this heterocyclic ring.

Cyclization Reactions in Imidazole Synthesis

Cyclization reactions are a foundational approach to imidazole synthesis. One notable method involves the reaction of α-bromo-ketones with formamide (B127407). nih.gov For the synthesis of a 5-phenyl-1H-imidazole precursor, this would typically involve the heating of a 2-bromo-1-phenylethanone derivative in formamide. nih.gov The formamide serves as the source for the remaining two nitrogen atoms and one carbon atom of the imidazole ring.

Another powerful method is the Van Leusen Imidazole Synthesis , which allows for the preparation of 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The reaction proceeds via a base-induced stepwise [3+2] cycloaddition of TosMIC to the C=N double bond of the aldimine. organic-chemistry.orgtsijournals.com Subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline yields the imidazole ring. organic-chemistry.orgtsijournals.com This method is particularly advantageous for creating 1,5-disubstituted imidazoles, a key structural feature of the target compound. nih.govrsc.org

| Cyclization Method | Key Reactants | Product Type | Reference |

| Formamide Synthesis | α-bromo-ketone, Formamide | 4- or 5-Substituted Imidazole | nih.gov |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,5-Disubstituted Imidazole | organic-chemistry.orgnih.gov |

Multicomponent Reaction Approaches for Imidazole Core Formation

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step and are well-suited for creating libraries of substituted imidazoles. isca.mersc.org

The Debus-Radziszewski imidazole synthesis is a classic MCR that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikiwand.comwikipedia.orgscribd.comslideshare.net To generate a 5-phenyl substituted imidazole, a phenyl-substituted dicarbonyl could be used. A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine, directly affords N-substituted imidazoles. wikipedia.org This approach is used commercially for the production of various imidazoles. scribd.com

The general scheme for the Debus-Radziszewski synthesis is as follows:

Step 1: Condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. wikiwand.comslideshare.net

Step 2: Condensation of the diimine with an aldehyde to yield the final imidazole product. wikiwand.comslideshare.net

Numerous catalysts, such as p-toluenesulfonic acid (PTSA), can be employed to facilitate these condensations under mild conditions, often leading to high yields. isca.me

| MCR Approach | Components | Key Feature | Reference |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Forms tri- or tetra-substituted imidazoles | wikiwand.comwikipedia.org |

| PTSA-Catalyzed Condensation | Benzil, Aldehyde, Ammonium (B1175870) Acetate, (Aniline) | One-pot synthesis with an inexpensive catalyst | isca.me |

Functionalization and Derivatization of the Imidazole Moiety

Once the 5-phenyl-1H-imidazole core is synthesized, further modifications can be made to introduce the ethan-1-amine side chain and to alter the properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Substitutions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling is particularly effective for the arylation of heterocyclic compounds. researchgate.netnih.gov To introduce or modify the phenyl group at the C5 position, a halo-imidazole (e.g., 5-bromo-1H-imidazole) can be coupled with a phenylboronic acid derivative. researchgate.net These reactions typically use a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com This methodology allows for the synthesis of a wide array of functionalized phenyl-imidazole derivatives in good to excellent yields under relatively mild conditions. researchgate.net

Direct C-H arylation is another modern approach that avoids the pre-functionalization of the imidazole ring. nih.gov This method allows for the sequential and regioselective replacement of the imidazole C-H bonds with aryl groups using aryl halides as coupling partners. nih.gov

Introduction of Ethan-1-amine Side Chains and Analogous Structures

The introduction of the ethan-1-amine side chain at the N-1 position is typically achieved through N-alkylation of the pre-formed 5-phenyl-1H-imidazole. The regioselectivity of N-alkylation on unsymmetrical imidazoles can be challenging, often yielding a mixture of regioisomers. reddit.comotago.ac.nz However, reaction conditions can be optimized to favor the desired isomer.

The alkylation can be performed using a suitable two-carbon electrophile, such as a 2-haloethanamine derivative (e.g., 2-bromoethylamine), often with the amine group protected. Alternatively, a precursor like 2-chloroethanol (B45725) can be used, followed by conversion of the hydroxyl group to an amine. google.com Phase-transfer catalysis is a useful method for the selective N-alkylation of imidazole, often providing high yields while avoiding the formation of quaternary imidazolium (B1220033) salts. researchgate.net

| Alkylation Strategy | Alkylating Agent | Conditions | Key Outcome | Reference |

| Direct Alkylation | 2-Haloethanamine (protected) | Base (e.g., NaOH, K2CO3) | N-1 substitution | google.com |

| Two-Step Alkylation | 2-Chloroethanol | Base, then functional group conversion | Introduction of hydroxyethyl (B10761427) group, then amination | google.com |

| Phase-Transfer Catalysis | Alkyl Halide | Base, PTC (e.g., PEG600) | Selective N-alkylation, high yield | google.comresearchgate.net |

Selective Chemical Reactions for Amine and Imidazole Ring Modifications

The final compound, 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine, possesses two reactive sites: the primary amine of the side chain and the imidazole ring itself.

Amine Group Modifications: The primary amine is nucleophilic and can readily undergo standard transformations such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield more complex amine structures.

Imidazole Ring Modifications: The imidazole ring is aromatic and can undergo electrophilic substitution, although it is less reactive than pyrrole (B145914). globalresearchonline.netpearson.com The presence of the phenyl group at C5 and the alkyl group at N1 will direct incoming electrophiles. Electrophilic substitution reactions such as halogenation and nitration typically occur at the C4 position. globalresearchonline.netpharmaguideline.com The imidazole ring is generally resistant to oxidation but can be attacked by strong oxidizing agents like perbenzoic acid. pharmaguideline.com Nucleophilic substitution is difficult unless the ring is activated by strongly electron-withdrawing groups. pharmaguideline.com

Stereoselective Synthesis of Chiral Imidazole-Ethan-1-amine Derivatives

The introduction of chirality into imidazole-containing molecules is critical, as the biological activity of enantiomers can differ significantly. Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound, a crucial aspect in the development of pharmaceuticals where one enantiomer may be therapeutic while the other is inactive or even harmful. numberanalytics.com

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines. This technique is particularly valuable as it often uses readily available hydrogen donors like isopropanol (B130326) or formic acid, avoiding the need for high-pressure gaseous hydrogen.

In the context of synthesizing chiral derivatives related to this compound, a key strategy involves the asymmetric reduction of a corresponding prochiral imine. The asymmetric hydrogenation of imines is a direct and efficient approach to preparing valuable α-chiral amines. nih.gov Ruthenium-based catalysts, particularly those generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP, have demonstrated high efficacy in the asymmetric hydrogenation of certain heterocyclic compounds. acs.org For instance, substituted imidazoles have been successfully hydrogenated to chiral imidazolines with up to 99% enantiomeric excess (ee) using such chiral ruthenium catalysts. acs.org

The general mechanism for these transformations involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective transfer of a hydride from the catalyst to the substrate, establishing the chiral center.

Table 1: Key Features of Asymmetric Hydrogenation for Chiral Amine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Strategy | Asymmetric hydrogenation of prochiral imines. | nih.gov |

| Catalyst Type | Chiral Ruthenium (Ru) catalysts are highly effective. | acs.org |

| Example Ligand | trans-chelating chiral bisphosphine ligands (e.g., PhTRAP). | acs.org |

| Achieved Selectivity | Up to 99% enantiomeric excess (ee) in related heterocyclic systems. | acs.org |

| Significance | Provides a direct and efficient route to optically active amines. | nih.gov |

Beyond asymmetric hydrogenation, several other enantioselective pathways can be employed to generate optically pure isomers of imidazole-ethan-1-amine derivatives. These methods often rely on chiral catalysts, auxiliaries, or biocatalysts to control the stereochemical outcome of the reaction. numberanalytics.comnih.gov

One emerging strategy is biocatalytic carbene N-H insertion. Engineered hemoproteins, such as specific variants of myoglobin, can catalyze the asymmetric insertion of a carbene (generated from a diazo reagent) into an N-H bond of an amine. rochester.edu This method has been successfully applied to the synthesis of a range of chiral aryl amines with high stereoinduction. rochester.edu By carefully selecting the engineered protein and the diazo reagent, it is possible to access either enantiomer of the final product. rochester.edu

Another approach involves the synthesis and modification of novel chiral imidazole cyclophane receptors. These complex structures are built upon chiral backbones, such as those derived from amino acids like histidine, and can exhibit excellent enantioselective recognition capabilities. rsc.orgnih.gov The synthesis of such molecules demonstrates that the imidazole core can be incorporated into macrocyclic structures with defined stereochemistry, providing a pathway to optically pure, complex derivatives. rsc.orgnih.gov

Synthetic Routes for Specific Analogs and Hybrid Compounds

The conjugation of the imidazole nucleus with other heterocyclic systems is a common strategy to create hybrid molecules with potentially enhanced or novel properties. These synthetic routes often involve multi-step sequences that build the second heterocyclic ring onto a pre-functionalized imidazole precursor.

The 1,3,4-oxadiazole (B1194373) ring is a prevalent scaffold in medicinal chemistry. Its synthesis is often achieved through the cyclization of hydrazide derivatives. A common pathway to create imidazole-oxadiazole hybrids involves starting with an imidazole-carbohydrazide. mdpi.comresearchgate.net

The general synthetic sequence is as follows:

Formation of a Dithiocarbazate Salt: An imidazole-4-carbohydrazide is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) to form a potassium dithiocarbazate salt. mdpi.comresearchgate.net

S-Alkylation: The salt is then treated with an α-halo ketone, such as phenacyl bromide, which alkylates the sulfur atom.

Cyclization: The resulting intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring, often with an attached thioether side chain. mdpi.comresearchgate.net

A specific example is the synthesis of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, which was achieved in good yield through this pathway. mdpi.comresearchgate.net

Table 2: General Synthesis of Imidazole-Oxadiazole Hybrids

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Imidazole-carbohydrazide, CS₂, KOH | Potassium dithiocarbazate salt | mdpi.comresearchgate.net |

| 2 | α-halo ketone (e.g., phenacyl bromide) | S-alkylated intermediate | mdpi.comresearchgate.net |

| 3 | Reflux in aqueous ethanol (B145695) | Imidazole-1,3,4-oxadiazole hybrid | mdpi.comresearchgate.net |

The 1,3,4-thiadiazole (B1197879) moiety is another important heterocycle used in the design of hybrid compounds. The synthesis of imidazole-thiadiazole conjugates can be accomplished through the cyclization of thiosemicarbazide (B42300) intermediates. nih.gov

A representative synthetic route proceeds as follows:

Thiosemicarbazide Formation: An appropriate imidazole-containing starting material is converted into an isothiocyanate or related reactive species. This is then reacted with a suitable hydrazide (e.g., an aryl hydrazide) to form a thiosemicarbazide derivative. nih.gov

Cyclization: The thiosemicarbazide is subjected to acid-catalyzed cyclization. Concentrated sulfuric acid is often used to promote the dehydration and ring closure, yielding the 2,5-disubstituted-1,3,4-thiadiazole ring. nih.gov

Final Coupling: In some cases, the resulting acid-thiadiazole can be further coupled to an amine-containing fragment (like a derivative of the target compound) using standard peptide coupling reagents such as EDCI and DMAP. nih.gov

Alternatively, Lawesson's reagent can be used in a one-pot synthesis to convert aroylhydrazones (formed from hydrazides and aldehydes) directly into 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org

Pyrrole-imidazole hybrids can be constructed using multi-component reactions, which offer an efficient way to build molecular complexity in a single step. researchgate.net An efficient one-pot synthesis for tri- and tetra-substituted imidazoles can be adapted to create these hybrids. researchgate.net

One such approach involves the reaction of:

An α-dicarbonyl compound (e.g., benzil).

An aldehyde bearing the pyrrole ring (e.g., N-methyl pyrrole-2-carboxaldehyde).

A primary amine.

An ammonium salt (e.g., ammonium acetate) as the nitrogen source for the imidazole ring. researchgate.net

This reaction, often catalyzed by iodine, brings together the different components to form the imidazole ring, with the pyrrole moiety being introduced via the aldehyde starting material. The resulting pyrrole-imidazole core can then be further functionalized, for example, by N-alkylation on the imidazole ring to introduce side chains like the ethan-1-amine group. researchgate.net

Synthesis of Benzimidazole (B57391) Analogs

The synthesis of benzimidazole analogs often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction that typically requires acidic conditions. connectjournals.com Another widely used method is the condensation of o-phenylenediamines with various aldehydes. connectjournals.comnih.gov These foundational reactions have been adapted to create a diverse array of benzimidazole-containing structures.

A relevant synthetic pathway for creating analogs that merge imidazole and benzimidazole scaffolds involves using 2-mercapto-1H-benzimidazole as a key starting material. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives can be synthesized. This process begins with the reaction of 2-mercapto-1H-benzimidazole with 1-(2-chloroethyl)-1H-imidazole in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylformamide (DMF). The resulting intermediate, 2-((2-(1H-imidazol-1-yl)ethyl)thio)-1H-benzo[d]imidazole, can then be further functionalized. For example, it can undergo a Mannich reaction with formaldehyde (B43269) and various secondary amines (like morpholine (B109124) or piperidine) to yield N-substituted aminomethyl derivatives at the N-1 position of the benzimidazole ring. This approach provides a versatile route to complex molecules incorporating both the imidazole and benzimidazole nuclei, linked by a flexible ethylthio bridge.

Another strategy involves the synthesis of 2-aminobenzimidazole (B67599) derivatives. This can be achieved through the cyclodesulfurization of a pre-formed thiourea. symbiosisonlinepublishing.com While traditional methods used reagents like mercury(II) oxide or methyl iodide, more recent approaches utilize agents like iodoacetic acid to facilitate the cyclization under milder conditions. symbiosisonlinepublishing.com This methodology can be adapted to produce benzimidazole analogs from precursors containing the desired side chains.

Analytical Techniques for Structural Elucidaion of Novel Derivatives

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, IR)

The structural confirmation of novel derivatives of this compound and its analogs relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structures of these compounds. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide a detailed map of the molecule.

In ¹H NMR spectra of benzimidazole derivatives, the protons on the benzene (B151609) ring typically appear in the aromatic region (δ 7.0–8.5 ppm). mdpi.comrsc.org The N-H proton of the imidazole or benzimidazole ring often appears as a broad singlet at a downfield chemical shift (above δ 10.0 ppm), which is exchangeable with D₂O. mdpi.comresearchgate.net Protons of the ethylamine (B1201723) side chain would be expected in the aliphatic region, with chemical shifts influenced by the adjacent nitrogen and imidazole ring. For example, in N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the methylene (B1212753) protons of the thiazole (B1198619) ring appear as triplets at δ 3.67-3.84 ppm, while the methylene bridge protons are a singlet at δ 5.27 ppm. researchgate.net

¹³C NMR spectra provide information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the aromatic rings typically resonate in the δ 110–150 ppm range. arabjchem.orgnih.gov The C=N carbon of the imidazole ring is characteristically found further downfield. mdpi.com For instance, in 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the aromatic carbons resonate between δ 124.9 and 149.5 ppm, while the C=N carbon appears at δ 167.0 ppm. mdpi.com

| Compound Structure | ¹H NMR Data | ¹³C NMR Data | Reference |

|---|---|---|---|

![N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine](https://i.imgur.com/example1.png) N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | δ: 3.70-3.67 (t, 2H), 3.84-3.81 (t, 2H), 5.27 (s, 2H), 7.21-6.96 (m, 5H), 7.57-6.55 (t, 1H), 8.03-8.02 (t, 1H), 7.74-7.72 (m, 2H) | δ: 34.05, 61.40, 68.76, 110.19, 116.81, 117.39, 119.95, 122.54, 123.04, 124.28, 126.06, 128.33, 131.76, 132.69, 141.66, 143.40, 144.00, 160.40 | researchgate.net |

![4-(1H-benzo[d]imidazol-2-yl)benzonitrile](https://i.imgur.com/example2.png) 4-(1H-benzo[d]imidazol-2-yl)benzonitrile 4-(1H-benzo[d]imidazol-2-yl)benzonitrile | δ: 7.42 (d, 2H), 7.75 (d, 2H), 8.18 (d, 2H), 8.30 (d, 2H), 12.98 (s, 1H, NH) | δ: 115.2 (C≡N), 124.9, 127.8, 129.9, 130.6, 130.8, 133.5, 136.1, 149.5, 167.0 (C=N) | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The molecular ion peak (M+) in the mass spectrum confirms the molecular mass. mdpi.com The fragmentation pattern provides valuable information about the structure of the molecule, as specific fragments are characteristic of different structural motifs. researchgate.netjournalijdr.comscispace.com In benzimidazole derivatives, common fragmentation pathways include the cleavage of substituents from the core structure and the sequential loss of molecules like HCN from the imidazole ring. scispace.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands confirm the presence of specific bonds. For benzimidazole derivatives, key absorptions include:

N-H stretching: A broad band typically in the range of 3100–3500 cm⁻¹. researchgate.netmdpi.com

C-H aromatic stretching: Signals appearing just above 3000 cm⁻¹. researchgate.net

C=N stretching: A sharp absorption around 1590–1630 cm⁻¹. mdpi.com

C=C aromatic ring stretching: Bands in the 1420–1570 cm⁻¹ region. nih.gov

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Imidazole/Benzimidazole) | Stretching | 3100 - 3500 | researchgate.netmdpi.com |

| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C=N (Imidazole Ring) | Stretching | 1590 - 1630 | mdpi.com |

| C=C (Aromatic Ring) | Stretching | 1420 - 1570 | nih.gov |

| C-N | Stretching | ~1298 | researchgate.net |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural determination, offering precise atomic coordinates and insights into intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.

For derivatives containing both phenyl and imidazole/benzimidazole rings, a key structural feature is the dihedral angle between the planes of these aromatic systems. connectjournals.com This angle provides information about the degree of conjugation and steric hindrance within the molecule. For example, in the crystal structure of 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid, the dihedral angle between the benzimidazole and benzene planes is only 3.02°, indicating a relatively large conjugated system. connectjournals.com

The crystal packing is determined by intermolecular forces. In many benzimidazole structures, N-H···N hydrogen bonds are a dominant feature, often leading to the formation of dimers or extended chains in the solid state.

| Parameter | Value for 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid | Reference |

|---|---|---|

| Crystal System | Monoclinic | connectjournals.com |

| Space Group | P2₁/n | |

| a (Å) | 9.9475(14) | |

| b (Å) | 8.8269(12) | |

| c (Å) | 16.459(2) | |

| β (°) | 100.620(2) | |

| Volume (ų) | 1420.4(3) | |

| Z | 4 | |

| R-factor (Rgt(F)) | 0.0513 | |

| Dihedral Angle (Benzimidazole/Benzene) | 3.02° |

Molecular Structure, Conformation, and Tautomerism Studies

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical studies, primarily employing quantum chemical methods, provide significant insights into the electronic landscape and reactivity of imidazole (B134444) derivatives. The electronic structure of 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine is characterized by a delocalized π-electron system extending across the phenyl and imidazole rings. This delocalization influences the molecule's reactivity and its ability to participate in intermolecular interactions.

Computational analyses, such as Density Functional Theory (DFT), are instrumental in elucidating the distribution of electron density, identifying the frontiers of molecular orbitals (HOMO and LUMO), and mapping the molecular electrostatic potential (MEP). For analogous compounds, the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich phenyl and imidazole rings, indicating these are the likely sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed over the entire π-system, suggesting susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov

The MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the amine group, highlighting their roles as hydrogen bond acceptors and sites of protonation. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amine and N-H protons of the imidazole ring.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to oxidation. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to reduction. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | ~ 3.5 D | Indicates the overall polarity of the molecule. |

Note: These values are hypothetical and based on typical values for similar aromatic and heterocyclic compounds.

Conformational Analysis of the Ethan-1-amine Side Chain and Phenyl Substituent

The conformational flexibility of this compound is primarily due to the rotation around the single bonds within the ethan-1-amine side chain and the bond connecting the phenyl group to the imidazole ring. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for its interaction with biological targets.

Similarly, the ethan-1-amine side chain possesses rotational freedom around the C-C and C-N bonds. The conformation of this side chain influences the accessibility of the amine group for interactions.

Table 2: Key Dihedral Angles and Potential Conformers

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

| Phenyl-C-C-Imidazole | Rotation of the phenyl ring relative to the imidazole ring. | Non-planar arrangements to minimize steric clash. |

| Imidazole-C-C-N | Rotation around the C-C bond of the ethanamine side chain. | Staggered conformations (gauche and anti). |

| C-C-N-H | Rotation around the C-N bond of the amine group. | Staggered conformations. |

Note: The specific angles and energy barriers would require detailed computational modeling.

Tautomeric Forms and Their Implications for Reactivity and Biological Recognition

The imidazole ring of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. In this specific compound, the ethan-1-amine substituent is on one nitrogen (N1), so tautomerism would involve the proton on the other nitrogen (N3) and the double bond arrangement within the ring. However, the primary tautomerism to consider for the parent 1H-imidazole ring involves the position of the single hydrogen atom on either nitrogen.

In solution, a rapid tautomeric exchange can occur, leading to an averaging of the chemical properties of the two nitrogen atoms. mdpi.comresearchgate.net This is significant for biological recognition, as the molecule can present different hydrogen bonding patterns depending on the tautomeric form. One tautomer may act as a hydrogen bond donor from the N-H group, while the other nitrogen acts as a hydrogen bond acceptor. The ability to switch between these forms can be critical for fitting into a specific binding site of a protein.

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations, particularly using DFT methods with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry of imidazole derivatives. nih.govijstr.orgacs.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles in the lowest energy conformation of the molecule.

For this compound, geometry optimization would likely reveal a non-planar arrangement between the phenyl and imidazole rings to alleviate steric strain. The bond lengths within the aromatic rings would be intermediate between single and double bonds, characteristic of delocalized π-systems.

Table 3: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (Phenyl ring) | ~ 1.39 Å |

| Bond Length | C-N (Imidazole ring) | ~ 1.38 Å |

| Bond Length | C=C (Imidazole ring) | ~ 1.36 Å |

| Bond Angle | C-N-C (Imidazole ring) | ~ 108° |

| Dihedral Angle | Phenyl-Imidazole | ~ 30-50° |

Note: These are representative values based on crystallographic data of similar compounds and would be refined by specific quantum chemical calculations for this molecule.

Pharmacological Mechanisms and Biological Activity Profiling

Investigation of Anticancer Activities

There is no available scientific literature detailing the anticancer activities of 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine. Research into related imidazole (B134444) derivatives suggests this class of compounds can exhibit potent antitumor effects, but specific data for the target molecule is absent.

Induction of Apoptosis in Cancer Cell Lines

No studies were found that investigated the ability of this compound to induce apoptosis in any cancer cell lines.

Inhibition of Cancer Cell Proliferation

Data on the antiproliferative effects of this compound against cancer cells are not available in the current scientific literature.

Modulation of Caspase Pathways

There is no research documenting the effect of this compound on caspase pathways, which are crucial for the execution of apoptosis.

Potential as Kinase Inhibitors (e.g., VEGFR-2 kinase)

While various phenyl-imidazole scaffolds are being explored as kinase inhibitors, particularly targeting VEGFR-2, no studies have specifically evaluated this compound for this activity.

Antimicrobial Research Applications

The antimicrobial profile of this compound remains uncharacterized in the available literature.

Antibacterial Spectrum and Efficacy

No data exists detailing the antibacterial spectrum or efficacy of this compound against either Gram-positive or Gram-negative bacteria.

Antifungal Properties and Targets (e.g., CYP51 Inhibition)

The imidazole moiety is a cornerstone of many antifungal agents. nih.gov Their primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By binding to the heme iron in the active site of CYP51, imidazole-based compounds disrupt ergosterol production, leading to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, inhibition of fungal growth. nih.gov

While direct studies on this compound are limited, research on structurally similar 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives has shown potent fungal growth inhibition. researchgate.net Given the azole nature of these compounds, CYP51 is the hypothesized target. researchgate.net The phenyl group present in the structure is a common feature in many potent CYP51 inhibitors, suggesting that this compound likely shares this antifungal potential and mechanism of action.

| Compound Class | Target Enzyme | Mechanism of Action | Reported Activity |

|---|---|---|---|

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis | Potent fungal growth inhibition against Candida albicans, including resistant strains. researchgate.net |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Lanosterol 14α-demethylase (CYP51) | Disruption of fungal cell membrane integrity | Significant in vitro activity against various Candida species. nih.gov |

Antiviral Activities

Imidazole-based derivatives have demonstrated a broad spectrum of antiviral activities. nih.govnih.gov This class of compounds has been evaluated against numerous virus strains, including Herpes Simplex Virus (HSV), Vesicular Stomatitis Virus (VSV), Respiratory Syncytial Virus (RSV), and various influenza viruses. nih.gov The structural features of a phenyl ring linked to an imidazole core are present in many compounds investigated for antiviral potential. For instance, 2-aryl-1-hydroxyimidazoles have shown promising activity against several orthopoxviruses, including the vaccinia virus and the variola virus. nih.gov The specific mechanisms can vary, but they often involve interference with viral replication or entry processes.

Antiparasitic Potential (e.g., Trypanosoma cruzi CYP51 Inhibition)

The CYP51 enzyme is a validated drug target not only in fungi but also in protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov Repurposed antifungal azole inhibitors have been a cornerstone of research for new anti-Chagasic chemotherapy. nih.gov

Studies on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which are structurally very similar to this compound, have shown selective and potent activity against T. cruzi. nih.govuantwerpen.be Molecular docking studies confirmed that these compounds fit well into the active site of T. cruzi CYP51, rationalizing their biological activity. nih.gov One compound in this series exhibited a half-maximal inhibitory concentration (IC50) as low as 40 nM. nih.gov This indicates a strong potential for compounds with the phenyl-imidazole-ethylamine core to act as effective anti-trypanosomal agents by inhibiting sterol biosynthesis in the parasite.

Antitubercular Investigations

Derivatives of imidazole are a significant area of investigation for new treatments against Mycobacterium tuberculosis. Specifically, nitroimidazole-containing compounds have shown promise. nih.govnih.gov For example, bicyclic nitroimidazoles have been developed that show potent activity against M. tuberculosis. nih.gov While the subject compound itself is not a nitroimidazole, the core imidazole structure is a key component of these antitubercular agents. Research on 2-(1-methyl-5-nitro-1H-imidazol-2-yl) derivatives has demonstrated a varying degree of antituberculosis activity, highlighting the importance of the imidazole scaffold in this therapeutic area. nih.gov

Receptor and Enzyme Interaction Studies

The structural motifs within this compound suggest potential interactions with various human receptors and enzymes, particularly those involved in neurotransmission.

Histamine (B1213489) Receptor Modulatory Effects (e.g., H1, H3 Antagonism)

The imidazole ring is the defining feature of the endogenous ligand histamine and is a classic pharmacophore for ligands of histamine receptors. The H3 receptor, primarily found in the central nervous system, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Consequently, H3 receptor antagonists often have stimulant and nootropic (cognition-enhancing) effects. wikipedia.org

Early development of H3 antagonists focused heavily on imidazole-based compounds. wikipedia.orgnih.gov The ethylamine (B1201723) side chain attached to the imidazole ring in the subject compound is also a common feature in many histamine receptor ligands. This structural similarity suggests a high likelihood of interaction with histamine receptors. Furthermore, medicinal chemistry efforts have focused on designing dual-acting ligands that antagonize both H1 and H3 receptors for the potential treatment of allergic diseases without certain side effects. nih.gov The this compound scaffold possesses the necessary features to be investigated for such dual activity.

| Receptor Target | Potential Effect | Structural Rationale |

|---|---|---|

| Histamine H3 Receptor | Antagonism | The core imidazole ring is a key pharmacophore for H3 ligands. wikipedia.orgnih.gov |

| Histamine H1 Receptor | Antagonism | Many imidazole-containing compounds show affinity for H1 receptors; potential for dual H1/H3 activity. nih.gov |

Calcium Channel Modulation

Phenylalkylamines are a well-known class of L-type calcium channel blockers, with verapamil (B1683045) being a prototypical example. researchgate.net These drugs are used to treat cardiovascular conditions like hypertension and angina by binding within the ion-conducting pore of voltage-gated Ca2+ channels. researchgate.net The compound this compound can be chemically classified as a phenylalkylamine. However, the specific scaffold of clinically used phenylalkylamine calcium channel blockers is structurally distinct. While the shared classification is noteworthy, there is no direct evidence in the reviewed literature to suggest that this specific phenyl-imidazole derivative interacts significantly with calcium channels in the same manner as verapamil or its analogs.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates the activity of classical neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). patsnap.com As such, it has emerged as a promising therapeutic target for neuropsychiatric disorders. nih.gov TAAR1 agonists can fine-tune dopamine signaling without the severe side effects associated with direct dopamine D2 receptor blockade. patsnap.com The chemical structure of this compound contains a β-phenethylamine scaffold, which is a common feature among endogenous ligands and synthetic agonists for TAAR1. nih.gov Furthermore, various imidazole-based compounds have been investigated for their TAAR1 agonist activity. mdpi.com

Activation of TAAR1 by agonists has been shown to inhibit the activity of dopaminergic and serotonergic neurons in the midbrain and enhance glutamatergic function in the prefrontal cortex. nih.gov This modulation of key brain circuits underlies the antipsychotic, antidepressant, and pro-cognitive effects observed in preclinical models. researchgate.net While the structural characteristics of this compound suggest it may act as a TAAR1 agonist, specific experimental studies confirming this activity are not prevalent in the current literature.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govresearchgate.net Its expression is implicated in immune suppression within tumor microenvironments, making it a significant target in immuno-oncology. nih.govnih.gov Phenyl-imidazole derivatives have been a focus of research for IDO1 inhibition.

The substitution pattern on the phenyl-imidazole core is critical for inhibitory activity. For derivatives of 4-phenyl-imidazole (4-PI), the N-1 nitrogen of the imidazole ring is believed to be essential for binding to the heme iron in the enzyme's active site; consequently, N-1 substituted 4-PI derivatives were found to be devoid of inhibitory activity. nih.gov Conversely, a separate line of research focusing on 5-phenylimidazoles reported the successful structure-based design of N1-substituted compounds as IDO1 inhibitors. nih.gov This indicates that the specific placement of the phenyl group on the imidazole ring dictates the tolerance for substitution at the N1 position. Given that this compound is an N1-substituted 5-phenylimidazole, it aligns with a scaffold that has shown potential for IDO1 inhibition, although empirical validation is required.

Factor XIa (FXIa) Inhibition for Anticoagulant Research

Factor XIa (FXIa) is a serine protease that plays a key role in the amplification phase of the blood coagulation cascade. nih.gov Inhibition of FXIa is an attractive strategy for developing new anticoagulants that may reduce the risk of thrombosis without significantly increasing the risk of bleeding. researchgate.netnih.gov

Research in this area has identified potent and selective FXIa inhibitors based on a phenyl-imidazole-ethanamine core. acs.org However, the most extensively studied compounds are structural isomers of this compound. For example, a highly potent inhibitor developed by Bristol Myers Squibb features a (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core. nih.gov X-ray crystallography studies show these inhibitors bind to the enzyme's active site, occupying the S1 and S2' pockets. acs.org The development of these compounds demonstrates the viability of the phenyl-imidazole-ethanamine scaffold for potent FXIa inhibition. The specific activity of the this compound isomer remains to be detailed in the literature.

| Compound | Core Structure | FXIa Ki (nM) | Selectivity over Plasma Kallikrein |

|---|---|---|---|

| Inhibitor 18 | (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine | 0.3 | ~17-fold (Ki = 5 nM) |

| Phenylimidazole 14 | 4-phenyl-1H-imidazole | 30 | Not Reported |

| Inhibitor 47 | Tetrahydroquinoline derivative | 0.20 | Not Reported |

Data sourced from studies on related FXIa inhibitors to illustrate the potential of the general scaffold. nih.govacs.org

Metal Ion Coordination in Enzyme Active Sites

The imidazole ring, a core component of this compound, is a versatile ligand capable of coordinating with various transition metal ions. researchgate.net This functionality is fundamental to many biological processes, as the imidazole side chain of histidine residues is a common binding site for metal ions in metalloproteins. wikipedia.org The imine nitrogen (HC=N-CH) of the imidazole ring possesses a lone pair of electrons, allowing it to act as a strong sigma-donor ligand for metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺), which are frequently found in the catalytic active sites of enzymes. wikipedia.orgnih.govacs.org

This coordinating ability is a key mechanism for many imidazole-based enzyme inhibitors. For instance, the inhibitory action of certain compounds against heme-containing enzymes like IDO1 relies on the coordination of an imidazole nitrogen to the central iron atom of the heme group, displacing other ligands and inactivating the enzyme. nih.gov

Neuropharmacological and Immunomodulatory Potentials

Antidepressant Effects

The potential antidepressant effects of this compound are hypothetically linked to its potential as a TAAR1 agonist. The activation of TAAR1 has been shown to modulate dopaminergic and serotonergic systems, which are deeply implicated in the pathophysiology of major depressive disorder. nih.govfrontiersin.org Preclinical studies using established TAAR1 agonists have demonstrated significant antidepressant-like effects in animal models. mdpi.com For example, the TAAR1 agonist RO5263397 produced strong antidepressant-like effects in the forced swim test, comparable to the selective serotonin reuptake inhibitor fluoxetine. frontiersin.org Therefore, if this compound functions as a TAAR1 agonist, it could possess antidepressant properties by influencing these critical neurotransmitter systems. consensus.app

Neuroprotective Activity

The potential for neuroprotective activity can be linked to the compound's possible role as an IDO1 inhibitor. The metabolic cascade initiated by IDO1, the kynurenine pathway, produces several metabolites that can be neuroactive. mdpi.com Some of these, such as quinolinic acid, are known to be neurotoxic and contribute to neuronal damage in various neurodegenerative and inflammatory conditions. researchgate.netmdpi.com

By inhibiting IDO1, the production of these downstream neurotoxic metabolites can be reduced. mdpi.com This mechanism is considered to have a neuroprotective effect. nih.gov Studies in animal models of neurological disease have shown that IDO1 inhibition can lead to reduced neuroinflammation, decreased neuronal apoptosis, and restoration of neurotransmitter levels. mdpi.com Consequently, if this compound acts as an IDO1 inhibitor, it could confer neuroprotective benefits by mitigating the harmful effects of kynurenine pathway dysregulation.

Modulation of Neurotransmitter Systems (e.g., serotonin, norepinephrine, dopamine)

The central nervous system (CNS) relies on a delicate balance of neurotransmitters, including the biogenic amines serotonin (5-HT), norepinephrine (NE), and dopamine (DA), to regulate mood, cognition, and various physiological processes. nih.gov Dysregulation in these monoamine systems is implicated in the pathophysiology of depression and other mental disorders. nih.gov Consequently, compounds that can modulate the activity of these neurotransmitter systems are of significant therapeutic interest.

While direct studies on this compound are limited, the broader class of imidazole-containing compounds has been investigated for its effects on CNS targets. For instance, research into the histamine system, another biogenic amine, has revealed significant cross-talk with serotonergic, noradrenergic, and dopaminergic pathways. nih.govresearchgate.net Antagonists of the histamine H3 receptor, for example, have been shown to increase the extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex. nih.govresearchgate.net Furthermore, some antihistamines have demonstrated the ability to inhibit the synaptic reuptake of serotonin. nasa.gov A recent study on a novel 1,2,3-triazole derivative, ETAP, demonstrated that its antidepressant-like effects in mice are mediated through interactions with both the dopaminergic and noradrenergic systems. nih.gov These findings suggest that heterocyclic compounds, including those with an imidazole core, have the potential to modulate monoaminergic neurotransmission, a crucial element for potential antidepressant and psychoactive effects.

Anti-inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Imidazole derivatives have demonstrated notable anti-inflammatory activity through various mechanisms. scialert.netnih.gov Research has shown that these compounds can target key enzymatic and signaling pathways involved in the inflammatory cascade. nih.govnih.gov

One of the primary mechanisms involves the inhibition of pro-inflammatory enzymes. Imidazole derivatives have been reported to decrease the activity of cyclooxygenase-2 (COX-2), phospholipase A2, and lipoxygenase, all of which are critical for the production of inflammatory mediators. nih.gov Another significant anti-inflammatory mechanism is the modulation of cytokine signaling. Studies on a fluorophenyl-imidazole derivative in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) showed an inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This effect is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) transcription pathway, a central regulator of inflammatory gene expression. nih.gov Additionally, some novel imidazole derivatives have been specifically designed to target and inhibit the p38 MAP kinase pathway, another critical signaling cascade that regulates the production of inflammatory cytokines. acs.org

In Vitro Biological Evaluation Methodologies

Cell-Based Assays for Target Engagement and Functional Activity

Evaluating the biological effects of compounds like this compound requires a suite of in vitro assays to determine their interaction with cellular targets and their subsequent functional impact. Cell-based assays are indispensable for this purpose.

For assessing anti-inflammatory potential, murine macrophage cell lines such as RAW 264.7 are commonly used. nih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory response, allowing researchers to measure the ability of a test compound to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). nih.govresearchgate.net A general screening method for anti-inflammatory activity is the albumin denaturation assay, which measures a compound's ability to prevent heat-induced protein denaturation, a hallmark of inflammation. acs.org To assess cytotoxicity and the impact on cell proliferation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely employed across various cell lines, including cancer cells and normal fibroblast cells. nih.govimedpub.comnih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. imedpub.com

Enzyme Inhibition Assays and Kinetic Analysis

Given that many imidazole derivatives exert their effects by targeting enzymes, specific inhibition assays are crucial for characterizing their mechanism of action. nih.gov These assays measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor. For example, phenyl-imidazole derivatives have been evaluated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and α-glucosidase. nih.govnih.gov

Once inhibitory activity is confirmed, kinetic analysis is performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). nih.govresearchgate.net This is often accomplished by measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. researchgate.net Such analysis provides key parameters like the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.gov Furthermore, biophysical techniques such as fluorescence quenching experiments can be used to confirm the direct binding of the inhibitor to the enzyme. nih.gov This detailed kinetic information is vital for understanding how the compound interacts with its target and for guiding further structural optimization. mdpi.com

Antiproliferative Assays in Cancer Cell Lines

The anticancer potential of phenyl-imidazole derivatives has been extensively investigated using antiproliferative assays against a panel of human cancer cell lines. nih.govekb.egacs.org The primary method for this evaluation is the MTT assay, which quantifies the percentage of cell growth inhibition after a set exposure time (e.g., 24 or 48 hours). imedpub.comresearchgate.net From this data, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) value can be calculated, representing the concentration of the compound required to inhibit 50% of cell proliferation. imedpub.comnih.gov A lower IC50/EC50 value indicates greater potency.

Various imidazole derivatives have been tested against a diverse range of cancers, including human non-small cell lung carcinoma (A549), breast carcinoma (MDA-MB-231, MCF-7), prostate carcinoma (PPC-1), glioblastoma (U-87), and colon cancer (HT-29). imedpub.comnih.govacs.org

| Compound Derivative | Cancer Cell Line(s) | Assay | Reported Activity | Source |

|---|---|---|---|---|

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (Lung Carcinoma) | MTT | IC50: 15 µM (90.33% inhibition) | imedpub.comsemanticscholar.org |

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | PPC-1 (Prostate), U-87 (Glioblastoma) | MTT | EC50: 3.1 - 47.2 µM | nih.gov |

| 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | PPC-1 (Prostate), U-87 (Glioblastoma) | MTT | EC50: 3.1 - 47.2 µM | nih.gov |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | A549 (Lung Carcinoma) | MTT | 45.16% inhibition | imedpub.comsemanticscholar.org |

| Compound with 3-phenyl-2-thioxoimidazolidin-4-one (B189171) core | NCI 60 Cell Line Panel | Single high dose screen | Selective potent activity | ekb.eg |

Antimicrobial Susceptibility Testing (e.g., MIC, antibiofilm tests)

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Imidazole derivatives have shown broad-spectrum activity against various pathogens. nih.govmdpi.com Standardized methods are used to quantify this activity in vitro.

The most common method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). mdpi.comnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. mdpi.com This method can be applied to bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli, as well as fungi such as Candida albicans. mdpi.comnih.gov

Beyond inhibiting growth, the ability of a compound to disrupt biofilms—structured communities of microorganisms that are notoriously resistant to antibiotics—is a critical attribute. researchgate.net Anti-biofilm assays are conducted to evaluate a compound's ability to both prevent the formation of new biofilms and eradicate existing, mature ones. nih.gov The results from these assays provide a more comprehensive picture of a compound's potential as an antimicrobial agent. researchgate.net

| Compound Class/Derivative | Target Microorganism(s) | Assay/Metric | Key Finding | Source |

|---|---|---|---|---|

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (incl. MRSA) | MIC | MIC < 1 µg/mL | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis, Candida albicans | MIC | MIC = 3.9 µg/mL for both | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | MIC | MIC = 3.9 µg/mL | nih.gov |

| Synthesized Imidazole Derivative (HL2) | S. aureus, MRSA, E. coli, P. aeruginosa | MIC | MICs of 625 µg/mL (Gram-positive) and 2500 µg/mL (Gram-negative) | mdpi.com |

| N-alkylimidazole derivatives (longer chains) | Pseudomonas aeruginosa | Biofilm Inhibition | Significant inhibition of biofilm formation | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Imidazole (B134444) Ring Substituents on Biological Activities

The imidazole ring is a cornerstone of the 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine scaffold, and modifications to this heterocyclic core have been shown to significantly modulate biological activity. The nitrogen atoms within the imidazole ring are crucial for forming interactions with biological targets, often acting as hydrogen bond acceptors or coordinating with metal ions in metalloenzymes.

In the context of antifungal agents, the imidazole ring is a well-established pharmacophore that interacts with the heme iron of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in ergosterol (B1671047) biosynthesis. researchgate.netresearchgate.net The potency of imidazole-based antifungals can be sensitive to the substitution pattern on the imidazole ring, which can alter the coordination with the heme iron. researchgate.net

| Imidazole Ring Position | Type of Substituent | General Impact on Activity | Reference |

| N1 | Alkyl chains of varying lengths | Increased lipophilicity; antibacterial effects increase with chain length up to nine carbons. | nih.gov |

| C2 | Methyl, Methyl-4-nitro | Increased antibacterial activity. | nih.gov |

| C4/C5 | Aryl groups | Can significantly influence biofilm inhibitory activity. | researchgate.net |

Role of the Phenyl Group Position and Substitutions on Pharmacological Profiles

The phenyl group attached to the imidazole ring is another critical determinant of the pharmacological profile of this compound derivatives. The position of this phenyl ring and the nature of its substituents can profoundly impact the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Research on related phenyl-imidazole compounds has demonstrated that substitutions on the phenyl ring can modulate activity through electronic and steric effects. nih.gov For example, electron-withdrawing groups can alter the electron density of the entire molecule, potentially influencing its binding affinity. The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of these functional groups and their ability to interact with specific residues within a binding pocket.

In a study of phenylimidazole derivatives as Smoothened antagonists, modifications to the phenyl ring were a key strategy in optimizing potency and oral bioavailability. nih.gov

| Phenyl Ring Substituent | Position | Observed Effect on Activity | Reference |

| Halogens (e.g., Chloro, Bromo) | Varies | Can enhance antifungal and antibacterial activity. | nih.gov |

| Electron-withdrawing groups | Varies | May enhance biological activity in some contexts. | nih.gov |

| Electron-donating groups | Varies | Can have varied effects depending on the target. | nih.gov |

Significance of the Ethan-1-amine Side Chain and its Modifications

The ethan-1-amine side chain provides a flexible linker and a basic nitrogen atom, both of which are pivotal for the biological activity of this class of compounds. The length and flexibility of this chain can influence the molecule's ability to adopt the optimal conformation for binding to its target. The primary amine group is often involved in crucial hydrogen bonding or ionic interactions within the active site of an enzyme or receptor.

Studies on N-substituted imidazolines and ethylenediamines have shown that the length of the side chain between the aromatic ring and the amine-containing moiety affects adrenergic receptor selectivity. nih.gov Specifically, a two-methylene group linker, as is present in this compound, was found to favor α2-adrenergic receptor selectivity in related compounds. nih.gov

Influence of Chirality on Enantiomeric Potency and Selectivity

The presence of a chiral center in many derivatives of this compound, particularly when the ethan-1-amine side chain is modified, introduces the possibility of stereoisomerism. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

In the case of related 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which share a similar structural core, the separation of enantiomers has revealed dramatic differences in their antifungal activity. nih.gov One enantiomer can be significantly more potent than the other, highlighting the importance of stereochemistry in the interaction with the target enzyme. For instance, in a series of aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, the (-) isomers were found to be up to 500 times more active than the (+) isomers against certain fungal strains. nih.gov This underscores the necessity of evaluating the individual enantiomers of any chiral derivative of this compound to fully understand its pharmacological profile.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold and its analogs, several key pharmacophoric elements can be identified based on SAR studies of related compounds.

The essential pharmacophoric features for many biologically active imidazole derivatives include:

The Imidazole Ring: The two nitrogen atoms are crucial for interaction with the biological target, often acting as a hydrogen bond acceptor or a metal-coordinating group. researchgate.netresearchgate.net

The Aromatic (Phenyl) Group: This group often engages in hydrophobic or π-π stacking interactions within the binding site of the target protein. researchgate.net

The Linker (Ethan-1-amine side chain): The length and flexibility of this chain are important for correctly positioning the imidazole and phenyl groups for optimal interaction with the target. A two-carbon linker is a common feature in many active imidazole-containing compounds. researchgate.net

The Basic Amine: The nitrogen atom of the ethan-1-amine side chain often participates in critical hydrogen bonding or ionic interactions. nih.gov

Pharmacophore models for azole antifungal agents, for example, consistently highlight the importance of the azole ring and a hydrophobic aromatic moiety. researchgate.netresearchgate.net

Derivatization Strategies to Optimize Efficacy and Selectivity

Building upon the understanding of the SAR of this compound, various derivatization strategies can be employed to optimize the efficacy and selectivity of this scaffold. These strategies involve targeted modifications of the key pharmacophoric elements.

Modification of the Imidazole Ring:

Substitution at C2, C4, and C5: Introducing small, lipophilic groups can enhance membrane permeability, while polar groups can be used to probe for specific hydrogen bonding interactions within the target's binding site.

Modification of the Phenyl Ring:

Introduction of Substituents: The addition of electron-withdrawing or electron-donating groups at various positions on the phenyl ring can fine-tune the electronic properties of the molecule and introduce new points of interaction with the target.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the compound's properties and potentially improve its activity or pharmacokinetic profile.

Modification of the Ethan-1-amine Side Chain:

N-Alkylation and N-Acylation: As previously discussed, these modifications can significantly impact the compound's basicity, lipophilicity, and hydrogen bonding capacity.

Introduction of Functional Groups: Incorporating other functional groups into the side chain can introduce new interactions with the target or alter the compound's solubility and metabolic stability.

Computational Chemistry and Molecular Modeling in Compound Design

Molecular Docking Studies for Receptor/Enzyme Binding Site Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. arabjchem.org This technique is crucial for understanding the binding mode and affinity of a compound, thereby providing insights into its potential biological activity. For "2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine," molecular docking studies can be employed to identify its potential binding sites within various protein targets.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, in this case, "this compound," is then computationally "docked" into the active site of the protein. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

Studies on structurally related phenyl-imidazole and benzimidazole (B57391) derivatives have demonstrated the utility of this approach. For instance, docking studies of 2-phenyl benzimidazole have shown a higher binding affinity for targets like cyclooxygenase (COX), lipoxygenase (LOX), and the estrogen receptor compared to 2-methyl-1H-benzo[d]imidazole. impactfactor.orgresearchgate.net Specifically, 2-phenyl benzimidazole exhibited a binding energy of -7.9 kcal/mol with the estrogen receptor (PDB ID: 1CX2). impactfactor.orgresearchgate.net In another study, various imidazole (B134444) derivatives were docked into the active site of the L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] synthase enzyme to predict their inhibitory potential. arabjchem.orgresearchgate.net The results indicated that these compounds have a good affinity for the active pocket, suggesting they could be effective inhibitors. arabjchem.orgresearchgate.net

These examples highlight how molecular docking can be applied to "this compound" to predict its interactions with various biological targets, guiding further experimental validation. The predicted binding modes can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Table 1: Illustrative Molecular Docking Data of Related Imidazole Derivatives

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| 2-Phenyl Benzimidazole | Estrogen Receptor | 1CX2 | -7.9 | Not specified |

| Imidazole Derivative 4c | GlcN-6-P synthase | 2VF5 | -8.01 | Thr352, Lys603 |

| Imidazole Derivative 4b | GlcN-6-P synthase | 2VF5 | -7.86 | Thr352, Glu488 |

| Imidazole Derivative 4d | GlcN-6-P synthase | 2VF5 | -7.78 | Thr352 |

| Triphenyl Imidazole NS-3 | GABA-A Receptor | 6D6T | -8.4 | Not specified |

This table presents data from various studies on related imidazole compounds to illustrate the type of information obtained from molecular docking. The data is not directly for "this compound" but serves as a representative example.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). nih.gov

For "this compound," a pharmacophore model could be developed to guide the design of new ligands with similar or improved activity. The key pharmacophoric features of this molecule would likely include:

Aromatic Ring: The phenyl group can participate in hydrophobic and π-π stacking interactions.

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring.

Hydrogen Bond Donor: The primary amine group.

Positive Ionizable Feature: The primary amine group at physiological pH.

A ligand-based approach would involve analyzing a set of known active molecules with similar structures to identify common chemical features and their spatial relationships. mdpi.com Conversely, a structure-based approach would involve identifying the key interaction points within the binding site of a target protein and generating a pharmacophore model that complements these features. nih.gov

For example, a pharmacophore model for an indazole-based inhibitor of FGFR kinases was developed to guide the design of new compounds. nih.gov This model highlighted the importance of a hydrogen-bond donor feature, which was found to be crucial for inhibitory activity. nih.gov Such models can be used for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric requirements, or to guide the modification of existing ligands to improve their binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide lead optimization.

A QSAR study on a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives provides a relevant example. nih.gov In this study, various molecular descriptors, such as electronic, hydrophobic, and steric parameters, were correlated with the cytotoxic activity of the compounds. The resulting QSAR model revealed several key structural features that influence activity:

The presence of a thiol substituent at the 2-position of the imidazole nucleus was found to decrease cytotoxicity. nih.gov

A hydrogen bond donor group at the meta position of the 5-phenyl ring also reduced cytotoxicity. nih.gov

The absence of substituents at the 2 and 3 positions of the 1-phenylamino fragment was favorable for lower cytotoxicity. nih.gov

Electron-withdrawing substituents at the para position of the 1-phenylamino fragment were not favorable for cytotoxicity. nih.gov

Increased lipophilicity of meta substituents on the 5-phenyl ring was associated with increased cytotoxicity. nih.gov

This type of analysis could be applied to a series of derivatives of "this compound" to develop a QSAR model for a specific biological activity. Such a model would provide valuable guidance for designing new analogues with enhanced potency and a desirable activity profile.

Table 2: Key Findings from a QSAR Study on Related Phenyl-Imidazole Derivatives

| Structural Feature/Descriptor | Effect on Cytotoxicity |

|---|---|

| Thiol substituent at imidazole C2-position | Decrease |

| H-bond donor at meta-position of 5-phenyl ring | Decrease |

| No substituents at 2 & 3 positions of 1-phenylamino fragment | Decrease |

| Electron-withdrawing group at para-position of 1-phenylamino fragment | Unfavorable |

This table summarizes findings from a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, which are structurally related to the subject compound. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes that occur in both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex.

In a typical MD simulation, the ligand-protein complex, solvated in a box of water molecules, is subjected to a set of physical laws that govern the motion of atoms. The simulation proceeds in a series of small time steps, and the trajectory of the atoms is recorded. Analysis of this trajectory can provide insights into:

The stability of the ligand's binding pose.

The flexibility of different regions of the protein.

The role of water molecules in mediating ligand-protein interactions.

The free energy of binding.

While no specific MD simulation studies on "this compound" are publicly available, this technique is widely used to study the behavior of small molecules in complex with their biological targets. For instance, MD simulations have been used to study the interactions of nitroimidazole derivatives with pyruvate:ferredoxin oxidoreductase (PFOR), a potential drug target in protozoan parasites. researchgate.net These simulations can help to rationalize the structure-activity relationships observed experimentally and to guide the design of more potent inhibitors.

Density Functional Theory (DFT) for Electronic Property and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. ppor.az DFT calculations can provide valuable information about the reactivity of a compound, its stability, and its spectroscopic properties.

For "this compound," DFT calculations can be used to determine a range of electronic properties, including:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ppor.az

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) analysis: NBO analysis can provide insights into the hybridization of atomic orbitals and the nature of chemical bonds within the molecule.

A DFT study on 2-phenyl-1H-imidazole calculated a band gap of 2.22 eV, providing insight into its electronic properties. researchgate.net Another study on various phenylimidazole derivatives investigated their thermodynamic properties and cohesive interactions using DFT calculations. nih.gov These studies demonstrate how DFT can be used to characterize the fundamental electronic properties of "this compound" and to predict its chemical reactivity.

Table 3: Calculated Electronic Properties of a Related Phenyl-Imidazole Compound

| Property | Value |

|---|---|

| HOMO Energy | -5.005 eV |

| LUMO Energy | -0.919 eV |

| HOMO-LUMO Gap | 4.086 eV |

| Chemical Hardness | 2.043 eV |

| Chemical Softness | 0.489 eV |

| Electronegativity | 2.962 eV |

This table presents DFT-calculated electronic properties for 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-carboxylic acid, a related complex imidazole derivative, to illustrate the type of data obtained from such calculations. ppor.az

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Therapeutic Indications

The structural motifs within 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine suggest potential utility across a range of diseases. Future preclinical research should systematically explore these possibilities.

Anticancer Properties: Imidazole (B134444) derivatives have been investigated for their anticancer activities. nih.govnih.gov Future studies could assess the efficacy of this compound against various cancer cell lines, including but not limited to breast, prostate, and brain cancer. nih.gov The potential mechanism of action, such as the inhibition of key signaling pathways like the Hedgehog signaling pathway, which is implicated in several cancers, should be a key area of investigation. symc.edu.cnnih.gov Another avenue for exploration is its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. nih.gov

Antiprotozoal Activity: Phenyl-imidazole analogs have demonstrated potent activity against various protozoan parasites. irbm.com Preclinical screening of this compound against parasites such as Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum is warranted. irbm.com

Antifungal Potential: Given the well-established role of imidazole compounds in antifungal therapy, it is crucial to evaluate the activity of this specific molecule against a panel of pathogenic fungi. oup.comwikipedia.org

A proposed initial screening panel for novel therapeutic indications is presented in Table 1.

| Therapeutic Area | Potential Target | Suggested In Vitro Model |

| Oncology | Hedgehog Signaling Pathway | Gli-Luc reporter assay symc.edu.cn |

| Oncology | Indoleamine 2,3-dioxygenase (IDO) | Enzyme inhibition assay nih.gov |

| Infectious Disease | Trypanosoma cruzi | Amastigote proliferation assay |

| Infectious Disease | Leishmania donovani | Macrophage infection model |

| Infectious Disease | Candida albicans | Broth microdilution for MIC determination |

Development of Advanced Analogues with Improved Biological Profiles

Should initial screenings prove promising, the development of advanced analogues of this compound will be a critical next step. The goal of such medicinal chemistry efforts would be to enhance potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) exploration could guide these efforts. unimelb.edu.au

Key areas for structural modification could include:

Substitution on the phenyl ring to explore electronic and steric effects.

Modification of the ethanamine side chain to alter basicity and potential interactions with target proteins.

Bioisosteric replacement of the imidazole core to investigate the impact on target binding and metabolic stability.

Table 2 outlines a hypothetical series of analogues and their intended improvements.

| Analogue | Modification | Desired Improvement |

| Analogue A | Introduction of a halogen on the phenyl ring | Increased potency through halogen bonding |

| Analogue B | N-alkylation of the primary amine | Modulation of pharmacokinetic properties |

| Analogue C | Replacement of the phenyl ring with a pyridine | Improved solubility and metabolic stability |